molecular formula C23H23ClN2O4 B2940189 (Z)-2-(2-chlorobenzylidene)-8-(2-morpholinoethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 929440-84-6

(Z)-2-(2-chlorobenzylidene)-8-(2-morpholinoethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Cat. No.: B2940189
CAS No.: 929440-84-6
M. Wt: 426.9
InChI Key: RULUHWURXMMPLK-BKUYFWCQSA-N
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Description

The compound features a benzofuro-oxazinone core fused with a 2-chlorobenzylidene group at position 2 and a 2-morpholinoethyl substituent at position 6. The morpholinoethyl group introduces hydrophilic character, which may enhance solubility compared to lipophilic analogs.

Properties

IUPAC Name

(2Z)-2-[(2-chlorophenyl)methylidene]-8-(2-morpholin-4-ylethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O4/c24-19-4-2-1-3-16(19)13-21-22(27)17-5-6-20-18(23(17)30-21)14-26(15-29-20)8-7-25-9-11-28-12-10-25/h1-6,13H,7-12,14-15H2/b21-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RULUHWURXMMPLK-BKUYFWCQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2CC3=C(C=CC4=C3OC(=CC5=CC=CC=C5Cl)C4=O)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CCN2CC3=C(C=CC4=C3O/C(=C\C5=CC=CC=C5Cl)/C4=O)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(2-chlorobenzylidene)-8-(2-morpholinoethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure

The compound's structure features a benzofuroxazine core, which is known for its diverse biological properties. The presence of a chlorobenzylidene group and a morpholinoethyl substituent may influence its interaction with biological targets.

The precise mechanism of action for this compound remains under investigation; however, it is hypothesized to interact with various cellular pathways involved in proliferation and apoptosis. Preliminary studies suggest that it may act as an inhibitor of certain kinases or enzymes involved in tumor growth.

Antiproliferative Activity

Recent studies have demonstrated the antiproliferative effects of this compound against various cancer cell lines. The following table summarizes key findings from in vitro studies:

Cell Line IC50 (µM) Mechanism Reference
MCF-7 (Breast Cancer)13.3Inhibition of cell proliferation
HeLa (Cervical Cancer)15.0Induction of apoptosis
PANC-1 (Pancreatic)10.5Cell cycle arrest

Case Studies

  • MCF-7 Cell Line Study :
    A study investigated the effects of the compound on the MCF-7 breast cancer cell line. Results indicated an IC50 value of 13.3 µM, suggesting significant antiproliferative activity. The compound was shown to induce apoptosis through the activation of caspase pathways.
  • HeLa Cell Line Analysis :
    In HeLa cells, the compound exhibited an IC50 value of 15.0 µM. The study highlighted that treatment led to cell cycle arrest at the G1 phase, indicating its potential as a therapeutic agent against cervical cancer.
  • PANC-1 Cell Line Evaluation :
    Research on PANC-1 cells revealed an IC50 value of 10.5 µM. The compound's mechanism was linked to disruption in microtubule dynamics, which is crucial for proper mitotic function.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications to the benzofuroxazine core can significantly influence biological activity. For instance, the introduction of different substituents on the benzene ring has been shown to enhance antiproliferative effects by improving binding affinity to target proteins.

Comparison with Similar Compounds

Core Structure and Substituent Variations

The benzofuro-oxazinone scaffold is shared with compounds in and , but substituents differ:

  • : Replaces the morpholinoethyl group with a pyridin-2-ylmethyl chain. Pyridine’s aromaticity may reduce solubility compared to morpholine’s tertiary amine .
  • : Features a 4-fluorophenethyl group and pyridinylmethylene substituent. The fluorophenyl group increases lipophilicity, whereas the morpholinoethyl group in the target compound likely improves aqueous solubility .

Functional Group Analysis

  • Benzylidene Groups: The 2-chlorobenzylidene substituent in the target compound is analogous to chlorophenyl groups in (e.g., compound 4). Chlorine’s electron-withdrawing effect may enhance electrophilic reactivity compared to cyano or methyl substituents in .
  • Morpholinoethyl vs.

Physicochemical Properties

Compound Substituents Melting Point (°C) Yield (%) Key Spectral Features
Target Compound 2-Cl-Bz, morpholinoethyl Not reported Not reported Expected: C=O (oxazinone ~1700 cm⁻¹), NH (morpholine ~3300 cm⁻¹)
2-Cl-Bz, pyridin-2-ylmethyl Not reported Not reported Likely aromatic C-H stretches (pyridine)
(11a) 2,4,6-TMB, 5-Me-furan 243–246 68 CN (2219 cm⁻¹), =CH (7.94 ppm)
(11b) 4-CN-Bz, 5-Me-furan 213–215 68 CN (2209 cm⁻¹)
4-F-PhEt, pyridinylmethylene Not reported Not reported Co-crystallized with 1,4-dioxane

Notes:

  • Yields: The target compound’s synthesis may follow methods similar to (68% yields using acetic anhydride/sodium acetate), but optimization for morpholinoethyl incorporation could affect efficiency.
  • Thermal Stability: High melting points in (243–246°C for 11a) suggest that fused heterocycles like benzofuro-oxazinones may exhibit similar stability.

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